2-Chloro-6-(trifluoromethoxy)phenol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJQVSGHNPDZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 6 Trifluoromethoxy Phenol and Its Derivatives
Strategies for O-Trifluoromethylation of Phenolic Precursors
The direct O-trifluoromethylation of phenols and their derivatives stands as a primary strategy for constructing the aryl trifluoromethyl ether linkage. These methods transform a hydroxyl group on an aromatic ring into a trifluoromethoxy group. Various protocols have been developed, broadly categorized into chlorine-fluorine exchange approaches and oxidative desulfurization-fluorination techniques.
A classical and robust strategy for forming the Ar–OCF₃ bond involves a two-stage process: the formation of an aryl trichloromethyl ether (Ar–OCCl₃) intermediate, followed by a halogen exchange reaction to replace the chlorine atoms with fluorine.
One of the earliest methods for preparing aryl trifluoromethyl ethers begins with substituted anisoles (methoxyarenes). nih.gov This route involves the radical-mediated photochlorination of the anisole's methyl group to yield an aryl trichloromethyl ether. nih.gov This reaction tends to be most effective with electron-deficient anisoles, as this deactivates the aromatic ring towards electrophilic attack by chlorine, favoring the desired radical chlorination of the methyl group. nih.gov The resulting aryl trichloromethyl ether is then subjected to fluorination. nih.gov
The fluorination step is typically accomplished using reagents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅). nih.govgoogle.com
Table 1: Anisole-Derived Route Summary
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| 1 | Radical Chlorination | Elemental chlorine (Cl₂), UV light | nih.gov |
To simplify the process and avoid the isolation of potentially unstable intermediates, the chlorination and fluorination steps can be combined into a one-pot, or in situ, sequence. nih.gov This approach streamlines the synthesis by generating the trichloromethyl aryl ether and immediately converting it to the final trifluoromethyl aryl ether without purification of the intermediate. nih.gov
Modern variations of this approach utilize safer, solid-phase chlorinating agents as alternatives to gaseous chlorine. For instance, trichloroisocyanuric acid (TCICA), a stable and easy-to-handle solid, can be used for the oxidative chlorination step, followed by chlorine-fluorine exchange using a fluoride (B91410) source like potassium fluoride (KF). nih.gov This method circumvents the need for highly toxic and difficult-to-handle reagents like chlorine gas. nih.gov
An alternative chlorine-fluorine exchange strategy was developed by Yarovenko and Vasil'eva, which utilizes aryl chlorothionoformates (Ar-O-C(S)Cl) as precursors. nih.gov These compounds can be cleanly converted into aryl trichloromethyl ethers through chlorination. nih.gov This intermediate is then fluorinated using the same class of reagents as in the anisole (B1667542) route, namely antimony trifluoride and a catalytic quantity of antimony pentachloride, to yield the desired aryl trifluoromethyl ether. nih.gov
A significant drawback of this methodology is the high percutaneous toxicity associated with the aryl chlorothionoformate starting materials, which has limited its industrial application. nih.gov
Table 2: Aryl Chlorothionoformate Route Summary
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| 1 | Chlorination | Chlorine (Cl₂) | nih.gov |
An elegant and widely adopted method for synthesizing aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of dithiocarbonates, commonly known as xanthates. nih.gov This approach avoids the use of trichloromethyl ether intermediates.
The foundational work by Hiyama demonstrated that phenol (B47542) xanthates (Ar-OC(S)SMe) can be converted to aryl trifluoromethyl ethers. nih.govlookchem.com The classical procedure involves treating the xanthate with an oxidizing agent and a fluoride source. nih.govelsevierpure.comcapes.gov.br Typically, a halonium source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide is used as the oxidant in the presence of a fluoride donor. lookchem.comrsc.org
A common reagent combination is DBH with a large excess of hydrogen fluoride-pyridine (HF-Py). nih.govlookchem.com While effective, these classical conditions are often harsh and employ highly toxic reagents, which has prompted the development of milder protocols. berkeley.edunih.govnih.gov Recent advancements have focused on improving this two-step process, first by developing more facile methods for converting phenols to their corresponding xanthates and then by using milder reagents for the conversion to the trifluoromethyl ether under atmospheric conditions. berkeley.edunih.gov
Table 3: Research Findings on Xanthate-Mediated O-Trifluoromethylation
| Method | Reagents for Xanthate Formation | Reagents for Trifluoromethylation | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Classical Hiyama Method | Phenol, Base, CS₂, MeI | 1,3-dibromo-5,5-dimethylhydantoin (DBH), HF-Pyridine | Harsh, large excess of toxic HF-Py | Foundational method for this transformation. | nih.govlookchem.com |
| Modern Hartwig Method | Phenol, Imidazolium methylthiocarbonothioyl salts | XtalFluor-E, Trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) | Mild, atmospheric pressure | Avoids highly toxic HF-Py; operationally simple. | berkeley.edunih.gov |
Oxidative Desulfurization-Fluorination Protocols from Phenol Xanthates
Modernized Desulfurization-Fluorination Techniques (e.g., using XtalFluor-E)
A modified desulfurization-fluorination method provides a practical route to aryl and heteroaryl trifluoromethyl ethers. mdpi.comresearchgate.net This technique involves the initial conversion of phenols to their corresponding xanthates. mdpi.comnih.gov These xanthates are then treated with a fluorinating agent, such as XtalFluor-E ([Et₂NSF₂]BF₄), in combination with an oxidant like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI). mdpi.comresearchgate.net
This modernized approach avoids the use of highly corrosive and toxic reagents like HF-pyridine complex, making it a more practical and safer alternative. researchgate.netnih.gov The reactions generally proceed under mild conditions and are tolerant of a variety of functional groups. mdpi.comnih.gov Both electron-rich and electron-poor aromatic xanthates undergo smooth fluorination to yield the desired trifluoromethoxy compounds in good to high yields. mdpi.com
Electrophilic O-Trifluoromethylation Utilizing Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful tools for the electrophilic trifluoromethylation of various nucleophiles, including phenols. acs.orgacs.orgnih.gov These reagents offer a direct method for introducing the CF₃ group onto an oxygen atom.
Applications of Umemoto's O-(Trifluoromethyl)dibenzofuranium Salts
Umemoto's reagents, which are O-(trifluoromethyl)dibenzofuranium salts, were among the first developed for direct electrophilic trifluoromethylation. researchgate.netacs.orgchem-station.com These reagents can effectively trifluoromethylate both aliphatic and aromatic alcohols under mild conditions. acs.orgnih.gov The reactivity and stability of these salts are influenced by the counteranion and substituents on the dibenzofuran (B1670420) ring. acs.orgnih.gov For instance, salts with less nucleophilic counteranions like SbF₆⁻ and Sb₂F₁₁⁻ exhibit greater stability and are more effective for trifluoromethylation. acs.orgnih.gov
A significant application of Umemoto's reagents is the direct O-trifluoromethylation of phenols. researchgate.netnih.gov The reaction is typically performed in the presence of a base. chemrevlett.com However, a drawback of this method is the often low-temperature requirement for the in situ preparation of the reagent due to its thermal instability. acs.orgresearchgate.net
Utility of Togni's Reagents in O-Trifluoromethylation
Togni's reagents, particularly 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), are widely used for electrophilic trifluoromethylation. wikipedia.orgenamine.netenamine.net These reagents are stable, crystalline solids that are easier to handle than some of the earlier trifluoromethylating agents. mdpi.comacs.org
While highly effective for the C-trifluoromethylation of phenols, direct O-trifluoromethylation with Togni's reagents is often challenging. acs.orgacs.org For phenols with unsubstituted ortho or para positions, electrophilic aromatic substitution (C-trifluoromethylation) is the predominant reaction pathway. acs.orgacs.orgwikipedia.org O-trifluoromethylation is generally observed in low yields and only when the ortho and para positions are blocked. acs.orgorgsyn.org However, activation of Togni's reagent with a Lewis acid, such as Zn(NTf₂)₂, can facilitate the O-trifluoromethylation of aliphatic alcohols. mdpi.comchemrevlett.com
Decarboxylative Fluorination via Aryloxydifluoroacetic Acids
A two-step strategy involving the O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination offers a practical route to aryl trifluoromethyl ethers. acs.org This method utilizes readily available and inexpensive reagents. acs.org In the first step, a phenol is reacted with a reagent like sodium bromodifluoroacetate to form an aryloxydifluoroacetic acid derivative. Subsequent treatment with a fluorinating agent, such as Selectfluor, induces decarboxylation and fluorination to yield the ArOCF₃ product. acs.org This protocol has been shown to be effective for a range of functionalized phenols. acs.org
Direct O-Trifluoromethylation Approaches for Phenol Derivatives
Direct O-trifluoromethylation of phenols remains a significant area of research. One notable approach involves a silver-mediated reaction using TMSCF₃ as the trifluoromethyl source and an oxidant like Selectfluor. nih.gov While effective, this method often requires a large excess of expensive reagents. nih.gov
More recently, an electrochemical protocol for the direct O-trifluoromethylation of electron-deficient phenols has been developed. chemrevlett.com This method uses the Langlois reagent (CF₃SO₂Na) as an inexpensive and stable trifluoromethylating agent, offering a milder and more environmentally friendly alternative. chemrevlett.com
Regioselective Functionalization and Derivatization of Phenols
The regioselective functionalization of phenols is crucial for the synthesis of specifically substituted derivatives. nih.govnih.govrsc.org The inherent reactivity of the phenol ring, directed by the hydroxyl group, typically favors electrophilic substitution at the ortho and para positions. researchgate.netfigshare.com
Controlling the regioselectivity of C-H functionalization can be challenging due to the competing nucleophilicity of the hydroxyl group. rsc.org However, various strategies have been developed to achieve selective functionalization. For instance, acid-promoted electrophilic trifluoromethylthiolation of phenols has been shown to be highly regioselective. nih.gov Phenols unsubstituted at the para position yield exclusively the para-substituted product, while para-substituted phenols undergo ortho-substitution. nih.gov
Furthermore, the choice of catalyst and reaction conditions can influence the outcome of functionalization reactions. For example, in copper-catalyzed oxidative arylation, phenols can be selectively coupled at the para-position. If the para-position is blocked, ortho-coupling can occur. rsc.org
Palladium-Catalyzed C-H Chlorination of Phenol Derivatives
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and efficient installation of functional groups onto aromatic rings, bypassing the need for pre-functionalized starting materials. Palladium catalysis, in particular, has been successfully applied to the chlorination of phenol derivatives.
A key challenge in the functionalization of phenols is controlling the regioselectivity, as traditional electrophilic aromatic substitution often yields a mixture of ortho and para isomers. rsc.org To overcome this, researchers have developed methods using directing groups to guide the catalyst to a specific C-H bond. A notable protocol utilizes a 2-pyridyl auxiliary group attached to the phenolic oxygen. This strategy enables a highly efficient and site-selective palladium-catalyzed C-H chlorination at the ortho position of phenol derivatives. rsc.org
The general procedure involves reacting a 2-aryloxylpyridine substrate with a chlorine source, such as N-chlorosuccinimide (NCS), in the presence of a catalytic amount of palladium acetate (B1210297) (Pd(OAc)₂). rsc.org The reaction is often facilitated by an acid co-catalyst like p-toluenesulfonic acid (TsOH). rsc.org This methodology is not only effective for simple phenols but has also been successfully applied to the late-stage chlorination of more complex bioactive molecules, demonstrating its broad utility. rsc.orgresearchgate.net The directing group can later be removed, providing access to the free chlorinated phenol.
| Component | Typical Reagent/Catalyst | Role |
| Substrate | 2-Aryloxypyridine | Phenol derivative with ortho-directing group |
| Chlorine Source | N-Chlorosuccinimide (NCS) | Provides the chlorine atom |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates C-H activation and bond formation |
| Additive | p-Toluenesulfonic Acid (TsOH) | Co-catalyst |
| Solvent | Ethyl Acetate (EtOAc) | Reaction medium |
This directed approach represents a significant advancement over classical methods, offering a reliable pathway to specific ortho-chlorinated phenols, which are crucial building blocks for more complex substituted molecules. rsc.org
Synthesis of Polysubstituted Phenolic Structures
The creation of polysubstituted phenols, such as the target 2-Chloro-6-(trifluoromethoxy)phenol, requires strategies that allow for the sequential and regioselective introduction of different substituents. Building upon the palladium-catalyzed C-H chlorination, a sequential functionalization approach can be employed to produce a variety of symmetrical and unsymmetrical 2,4,6-trisubstituted phenols. rsc.org
Once the initial ortho-chlorination is achieved using a directing group, the same directing group can facilitate a second, different C-H functionalization at the other ortho position. This allows for the controlled construction of highly substituted phenolic scaffolds. rsc.org
Alternative strategies for synthesizing polysubstituted phenols often start with a pre-substituted arene and introduce the required functional groups in a stepwise manner. For instance, a patent for the synthesis of the related compound 2-chloro-4-trifluoromethyl phenol outlines a two-step process: google.com
Oxidation: Conversion of 4-(trifluoromethyl)benzaldehyde (B58038) to 4-(trifluoromethyl)phenol (B195918).
Halogenation: Selective chlorination of the 4-(trifluoromethyl)phenol at the ortho position to yield the final product. google.com
Another patented method, used for preparing 2-fluoro-6-chlorophenol, demonstrates a sulfonation-chlorination-hydrolysis sequence. Here, an ortho-directing sulfonate group is temporarily installed to guide the chlorination before being removed. google.com
Sulfonation: Reaction of o-fluorophenol with a sulfonating agent.
Chlorination: Introduction of chlorine at the position ortho to the hydroxyl group.
Hydrolysis: Removal of the sulfonate group to yield 2-fluoro-6-chlorophenol. google.com
These multistep sequences, which rely on the directing effects of existing substituents or temporarily installed groups, are fundamental to accessing complex substitution patterns on the phenol ring.
Nucleophilic Aromatic Substitution Reactions in Phenol Synthesis
Nucleophilic aromatic substitution (SₙAr) is a key reaction for synthesizing phenols from aryl halides. Unlike the Sₙ1 and Sₙ2 reactions common for alkyl halides, the SₙAr mechanism is viable for aryl systems under specific conditions. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
A crucial requirement for SₙAr is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (typically a halide). libretexts.orglibretexts.org These EWGs are necessary to activate the ring towards nucleophilic attack and to stabilize the negative charge of the Meisenheimer intermediate. The trifluoromethoxy (-OCF₃) group is a potent EWG, making substrates containing it suitable for SₙAr reactions.
A practical example is the synthesis of the herbicide oxyfluorfen, which can be prepared by the reaction of a substituted phenol with an aryl fluoride bearing nitro groups. The phenoxide ion acts as the nucleophile, displacing the fluoride. libretexts.org Similarly, to synthesize a derivative like this compound, one could envision a reaction where a phenoxide attacks a di-substituted benzene (B151609) ring bearing a leaving group and activating EWGs. For example, reacting 1,2-dichloro-3-(trifluoromethoxy)benzene (B120625) with a hydroxide (B78521) source could potentially lead to the displacement of one of the chlorine atoms to form the phenol, provided the trifluoromethoxy group sufficiently activates the ring.
| Reaction Step | Description |
| Step 1: Nucleophilic Attack | The nucleophile (e.g., ⁻OH) attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity. |
| Step 2: Formation of Intermediate | A negatively charged, resonance-stabilized Meisenheimer complex is formed. The charge is delocalized, particularly onto ortho/para electron-withdrawing groups. |
| Step 3: Elimination | The leaving group (e.g., Cl⁻) is expelled, and the aromaticity of the ring is restored. |
This method is particularly powerful for creating highly functionalized phenols that might be difficult to access through electrophilic substitution routes. walisongo.ac.id
Design and Synthesis of Novel Aryl Ether Scaffolds
The trifluoromethoxy group is a "super-halogen" or "pseudo-halogen" that combines high electronegativity with significant lipophilicity, making it a highly desirable substituent in medicinal and materials chemistry. nih.govresearchgate.net The synthesis of aryl trifluoromethyl ethers (ArOCF₃) has therefore been an area of intense methodological development.
Historical methods for creating the Ar-OCF₃ bond were often harsh. One of the earliest approaches, developed by Yagupol'skii, involved the chlorination of anisoles to trichloromethyl aryl ethers, followed by fluorination with reagents like antimony trifluoride. nih.govnih.gov Another classic method involves the reaction of phenols with carbon tetrachloride and hydrogen fluoride under pressure. beilstein-journals.org
More contemporary and milder methods have since been developed. One prominent strategy is the oxidative desulfurization-fluorination of aryl dithiocarbonates (xanthates), which are readily prepared from phenols. nih.gov A newer, operationally simple two-step procedure involves:
Xanthate Formation: Facile conversion of a phenol to its corresponding xanthate using a mild base and a methylthiocarbonothioyl salt. berkeley.eduacs.orgescholarship.org
O-Trifluoromethylation: Conversion of the xanthate to the aryl trifluoromethyl ether under mild conditions. berkeley.eduacs.orgescholarship.org
Direct O-trifluoromethylation of phenols is also possible using electrophilic trifluoromethyl-transfer agents, such as hypervalent iodine compounds, or silver-mediated protocols with a CF₃ source like TMSCF₃. researchgate.netnih.gov These advanced methods provide more practical and scalable routes to novel aryl ether scaffolds containing the valuable trifluoromethoxy moiety. berkeley.eduacs.org
Synthetic Routes for Specific Phenol Derivatives
The synthesis of a specific target like this compound requires a strategy that combines methods for introducing both the chlorine and the trifluoromethoxy group in the correct positions. A plausible retrosynthetic analysis would involve disconnecting the C-O bond of the ether or one of the C-halogen bonds.
Route A: Trifluoromethoxylation of a Pre-chlorinated Phenol
This approach would start with a commercially available or synthesized chlorinated phenol and then introduce the trifluoromethoxy group.
Starting Material: 2,6-dichlorophenol.
Selective Monohydroxylation/Etherification: One of the chloro groups would need to be selectively replaced. A nucleophilic aromatic substitution could be challenging due to the lack of strong activating groups.
Alternative Starting Material: 2-Chlorophenol (B165306).
Trifluoromethoxylation: The trifluoromethoxy group would need to be introduced. However, direct trifluoromethoxylation of 2-chlorophenol would likely face regioselectivity issues. A more controlled approach would be to start with a precursor that allows for directed synthesis. For example, starting from 2-chloro-6-nitrophenol, the nitro group could potentially be converted to the trifluoromethoxy group, though this is a non-trivial transformation.
Route B: Chlorination of a Trifluoromethoxylated Phenol
This route begins with a trifluoromethoxylated phenol and subsequently introduces the chlorine atom.
Starting Material: 2-(Trifluoromethoxy)phenol. This can be synthesized from catechol or a derivative.
Directed Chlorination: A directed chlorination would be ideal to ensure the chlorine is introduced at the 6-position. Using the palladium-catalyzed C-H chlorination methodology with a directing group (as described in 2.2.1) would be a modern and effective approach. The hydroxyl group itself can direct ortho, but might lead to a mixture with the 4-chloro isomer. Therefore, a removable directing group would be superior.
Route C: Building the Ring from Acyclic Precursors or Ring Transformation
A more complex but potentially efficient route could involve constructing the substituted benzene ring from smaller fragments or by modifying a different aromatic core. For example, the synthesis of 2-chloro-6-fluorobenzonitrile (B1630290) involves diazotization, fluorination, and other transformations, which highlights the use of versatile intermediates in building substituted aromatics. acs.org
The selection of the optimal route depends on the availability of starting materials, reaction scalability, and the desire to avoid harsh reagents or low-yielding steps.
Reactivity and Mechanistic Investigations of 2 Chloro 6 Trifluoromethoxy Phenol
Intrinsic Reactivity of the Trifluoromethoxy Group in Aromatic Systems
The trifluoromethoxy (OCF₃) group is a unique substituent in aromatic chemistry, imparting significant changes to the electronic properties and chemical stability of the parent molecule. Its characteristics are of great interest in the design of pharmaceuticals, agrochemicals, and materials. nih.govberkeley.edu The high electronegativity of the fluorine atoms results in the OCF₃ group being a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I). This effect is more pronounced than that of a single fluorine atom. mdpi.com
Table 1: Comparison of Electronic Properties of Selected Substituents
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring |
|---|---|---|---|
| -OCH₃ (Methoxy) | Weak | Strong | Activating |
| -Cl (Chloro) | Strong | Weak | Deactivating |
| -CF₃ (Trifluoromethyl) | Very Strong | None | Strongly Deactivating |
| -OCF₃ (Trifluoromethoxy) | Very Strong | Weak | Strongly Deactivating |
Influence of Ortho-Chloro Substitution on Aromatic Reactivity and Regioselectivity
In 2-Chloro-6-(trifluoromethoxy)phenol, the reactivity of the aromatic ring is governed by the interplay of three distinct substituents: the hydroxyl (-OH), the chloro (-Cl), and the trifluoromethoxy (-OCF₃) groups. The chloro substituent, like the trifluoromethoxy group, is electron-withdrawing via induction (-I effect), which deactivates the benzene (B151609) ring towards electrophilic attack compared to unsubstituted benzene. stackexchange.com This deactivation occurs because the chlorine atom's electronegativity pulls electron density away from the ring, making it less attractive to electrophiles. stackexchange.comquora.com
**3.3. Elucidation of Reaction Mechanisms in Phenol (B47542) Functionalization
The synthesis of aryl trifluoromethyl ethers, such as those derived from this compound, often involves specialized reagents and reaction pathways due to the challenges of forming the O-CF₃ bond. researchgate.net One established method proceeds through an aryl xanthate intermediate. nih.govberkeley.edu
A plausible mechanism for this transformation involves the following key steps: nih.gov
Xanthate Formation: The parent phenol is first converted to an aryl xanthate. This is typically achieved by reacting the phenol with a base and a thiocarbonylating agent. nih.gov
Activation and Fluorination: The thiocarbonyl group of the xanthate is activated by a reagent such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI). This forms an activated species (9).
Nucleophilic Fluoride (B91410) Attack: A fluoride source then attacks the activated complex, leading to a monofluoro intermediate (10).
Sequential Fluorination: Two subsequent fluoride substitution steps displace the sulfur-containing group, proceeding through a difluoro intermediate (11) to ultimately form the desired aryl trifluoromethyl ether (3). nih.gov In some cases, competitive side reactions, such as homolytic cleavage of the C-S bond and trapping by a chlorine radical, can occur. nih.gov
Table 2: Proposed Mechanistic Steps for O-Trifluoromethylation via Xanthate Intermediate
| Step | Description | Intermediate/Species |
|---|---|---|
| 1 | Activation of xanthate thiocarbonyl group by TCCA or NFSI. | Activated Species (9) |
| 2 | Nucleophilic addition of fluoride. | Monofluoro Intermediate (10) |
| 3 | Second nucleophilic substitution by fluoride. | Difluoro Intermediate (11) |
| 4 | Final fluoride substitution to yield the product. | Aryl Trifluoromethyl Ether (3) |
More recent methodologies have been developed to achieve O-trifluoromethylation under milder conditions. These include electrochemical protocols where the anodic oxidation of a trifluoromethylating agent like the Langlois reagent (CF₃SO₂Na) generates the reactive species needed for the transformation of electron-deficient phenols. researchgate.net Additionally, visible-light-promoted methods using photoredox catalysis can achieve the trifluoromethylation of phenols. These reactions often proceed via single-electron transfers from a photoexcited phenoxide intermediate to a trifluoromethyl source like CF₃I. chemistryviews.org
Direct functionalization of C-H bonds in phenols is a powerful strategy for increasing molecular complexity efficiently. nih.gov For phenols, controlling regioselectivity between the ortho and para positions is a significant challenge. rsc.org In many cases, C-H activation is directed to the ortho position through the use of a directing group on the phenolic hydroxyl, although methods for the functionalization of free phenols are also being developed. nih.gov
One proposed mechanism for direct C-H functionalization involves photoredox catalysis for trifluoromethylation. nih.gov
Catalyst Excitation: A photocatalyst is excited by visible light.
Single Electron Transfer (SET): The excited catalyst reduces a trifluoromethyl source, such as triflyl chloride, generating a trifluoromethyl radical (CF₃•) and the oxidized catalyst.
Radical Addition: The highly reactive CF₃• radical adds to the aromatic ring of the phenol.
Rearomatization: The resulting radical intermediate is then oxidized and deprotonated to regenerate the aromatic system, now bearing a new C-CF₃ bond. nih.gov
Brønsted acid-catalyzed reactions have also been employed for the C-H functionalization of phenols. For instance, the reaction of phenols with α-aryl-α-diazoesters catalyzed by triflic acid (TfOH) can lead to ortho C-H activation and subsequent lactonization. organic-chemistry.org The mechanism likely involves the formation of a diazonium ion intermediate followed by C-H insertion. organic-chemistry.org
Role of this compound as a Strategic Synthetic Building Block
This compound is a valuable building block in organic synthesis, particularly for creating complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple, distinct reactive sites that can be addressed with high chemo- and regioselectivity.
The phenolic hydroxyl group can be readily converted into other functionalities. For example, it can be transformed into an ether or ester, or used as a handle for O-arylation or O-alkylation reactions. As detailed previously, it is a precursor for the formation of an aryl trifluoromethyl ether. nih.gov The aromatic ring itself, while deactivated, can undergo electrophilic substitution, primarily at the C4 position (para to the hydroxyl group). Furthermore, the chloro-substituent can be replaced or used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, to form new carbon-carbon or carbon-nitrogen bonds. The trifluoromethoxy group enhances the metabolic stability and modulates the lipophilicity of the final products, which are desirable traits in medicinal chemistry. mdpi.com Compounds with similar fluorinated pyrone structures have been highlighted as versatile building blocks for constructing biologically important azaheterocycles like pyrazoles and pyridones. mdpi.com
Academic Applications in Organic Synthesis and Materials Science Research
Utilization in the Synthesis of Novel Chemical Entities and Complex Molecules
There is a lack of specific published research detailing the use of 2-Chloro-6-(trifluoromethoxy)phenol as a building block in the synthesis of novel chemical entities or complex molecules. While its structure suggests potential as a synthetic intermediate, specific examples and research findings are not documented in available literature.
Contributions to the Development of Advanced Materials and Specialty Chemicals
Information regarding the direct contribution of this compound to the development of advanced materials and specialty chemicals is not found in the surveyed scientific literature.
There is no specific research available that describes the use of this compound in polymer science.
Specific applications of this compound in coatings and plastics research have not been detailed in public research documents.
Application as a Key Intermediate in Pharmaceutical Compound Synthesis Research
While analogous compounds with trifluoromethyl and chloro-substituents are known intermediates in pharmaceutical development, there is a lack of specific documented instances of this compound being used as a key intermediate in the synthesis of pharmaceutical compounds in the available literature. chemimpex.comchemimpex.comchemimpex.com
Application as a Key Intermediate in Agrochemical Compound Synthesis Research
Similarly, the role of this compound as a key intermediate in the synthesis of agrochemical compounds is not specifically detailed in accessible research. Related fluorinated and chlorinated phenols are noted for their use in creating herbicides and fungicides, but this specific compound's contribution is not documented. chemimpex.comchemimpex.comchemimpex.com
Strategies in Diversity-Oriented Organometallic Synthesis
There is no information available in the public domain regarding the application of this compound in diversity-oriented organometallic synthesis strategies.
Computational and Theoretical Chemistry Studies of 2 Chloro 6 Trifluoromethoxy Phenol
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental to predicting the geometry and electronic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
Applications of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of substituted aromatic compounds. iucr.orgiucr.orgkarazin.ua For 2-Chloro-6-(trifluoromethoxy)phenol, DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p), would be used to optimize the molecular geometry. iucr.orgkarazin.ua This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.
The results of such an optimization would allow for a detailed analysis of how the substituents—the chlorine atom, the trifluoromethoxy group, and the hydroxyl group—influence the geometry of the benzene (B151609) ring. For instance, steric hindrance between the adjacent bulky groups could lead to out-of-plane distortions.
An illustrative example of the kind of data a DFT geometry optimization would yield is presented in Table 1.
Table 1: Illustrative Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Cl | e.g., 1.74 |
| C-O (hydroxyl) | e.g., 1.36 |
| O-H | e.g., 0.97 |
| C-O (ether) | e.g., 1.37 |
| O-CF3 | e.g., 1.34 |
| **Bond Angles (°) ** | |
| C-C-Cl | e.g., 121.5 |
| C-C-O (hydroxyl) | e.g., 118.0 |
| C-O-H | e.g., 109.0 |
| C-C-O (ether) | e.g., 123.0 |
| C-O-CF3 | e.g., 119.0 |
| Note: The values in this table are hypothetical and for illustrative purposes only, as specific published computational data for this molecule is not available. |
Hartree-Fock and MP2 Methodologies in Vibrational Analysis
While DFT is widely used, other ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also valuable, particularly for benchmarking and vibrational analysis. The HF method provides a foundational, albeit less accurate, starting point by not fully accounting for electron correlation. MP2 improves upon HF by adding a correction for electron correlation, often leading to more accurate geometrical parameters and vibrational frequencies. unige.ch
For this compound, a combination of HF and MP2 calculations could be used to generate a detailed vibrational spectrum. nih.gov These theoretical spectra are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands.
Conformational Analysis and Tautomerism Studies
The presence of the hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups, which can rotate around their single bonds, means that this compound can exist in different conformations. Computational methods are ideal for exploring the potential energy surface of the molecule to identify the most stable conformers. This would involve systematically rotating the O-H and O-CF3 bonds and calculating the energy at each step. The results would reveal the global minimum energy structure and the energy barriers between different conformers.
Furthermore, phenolic compounds can theoretically exhibit tautomerism, such as keto-enol tautomerism. Computational studies can predict the relative energies of the different tautomers. For this compound, this would involve comparing the energy of the phenol (B47542) form with its corresponding keto tautomer. In similar Schiff base compounds, DFT has been used to show that the enol-imine ground state is typically more stable than the keto-amine tautomer. iucr.org
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, used to predict the chemical reactivity of a molecule. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The analysis would also yield important quantum chemical parameters like ionization potential, electron affinity, electronegativity, and global hardness, as illustrated in Table 2.
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound from a Hypothetical DFT Calculation
| Parameter | Definition | Predicted Value |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | e.g., -6.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | e.g., -1.2 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | e.g., 5.3 eV |
| Ionization Potential (I) | -E_HOMO | e.g., 6.5 eV |
| Electron Affinity (A) | -E_LUMO | e.g., 1.2 eV |
| Global Hardness (η) | (I - A) / 2 | e.g., 2.65 eV |
| Electronegativity (χ) | (I + A) / 2 | e.g., 3.85 eV |
| Note: The values in this table are hypothetical and for illustrative purposes only. |
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including identifying transition states and calculating activation energies. iucr.org For this compound, this could be applied to understand its synthesis or its potential reactions, such as electrophilic aromatic substitution or reactions involving the hydroxyl group. By mapping the energy profile of a reaction pathway, chemists can gain insight into reaction kinetics and predict the most likely products.
Prediction of Spectroscopic Parameters (e.g., Vibrational, NMR)
Beyond vibrational frequencies, computational chemistry can predict other spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net Comparing these predicted NMR spectra with experimental data is an invaluable tool for confirming the structure of a synthesized compound. chemicalbook.comchemicalbook.com A computational study on this compound would provide a theoretical ¹H and ¹³C NMR spectrum, aiding in the assignment of peaks in an experimentally obtained spectrum.
Advanced Analytical Characterization Techniques in Research on 2 Chloro 6 Trifluoromethoxy Phenol
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount for elucidating the molecular structure of 2-Chloro-6-(trifluoromethoxy)phenol by providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework and the presence of fluorine atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, trifluoromethoxy, and hydroxyl substituents. The hydroxyl proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will display distinct signals for the six aromatic carbons and the carbon of the trifluoromethoxy group. The chemical shifts are influenced by the attached functional groups. The carbon attached to the trifluoromethoxy group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is a key identifier for the -OCF₃ group.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 7.5 | m | Aromatic CH |
| ¹H | 5.0 - 6.0 | br s | Phenolic OH |
| ¹³C | 145 - 155 | s | C-OH |
| ¹³C | 130 - 140 | q | C-OCF₃ |
| ¹³C | 120 - 130 | s | C-Cl |
| ¹³C | 115 - 125 | s | Aromatic CH |
| ¹³C | 120.5 (q, ¹JCF ≈ 257 Hz) | q | -OCF₃ |
| ¹⁹F | -58 to -60 | s | -OCF₃ |
Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-O, C-Cl, and C-F bonds, as well as the aromatic ring vibrations.
Key expected absorption bands include a broad O-H stretching vibration, characteristic of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the phenol (B47542) and the C-F stretching of the trifluoromethoxy group are also anticipated. Aromatic C-H and C=C stretching vibrations will also be present.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3600 | O-H stretch | Phenolic -OH |
| 3000 - 3100 | C-H stretch | Aromatic |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1200 - 1300 | C-O stretch | Phenolic |
| 1100 - 1250 | C-F stretch | Trifluoromethoxy |
| 1000 - 1100 | C-O-C stretch | Aryl ether |
| 600 - 800 | C-Cl stretch | Chloro-aromatic |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₄ClF₃O₂), the calculated exact mass of the molecular ion [M]⁺ is a critical piece of data for its unambiguous identification. HRMS can also provide information about the fragmentation pattern of the molecule, which can further aid in structural confirmation.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄ClF₃O₂ |
| Calculated Exact Mass | 211.9852 |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |
Common fragmentation pathways for this molecule under mass spectrometric analysis would likely involve the loss of the trifluoromethoxy group, the chlorine atom, or small neutral molecules like CO.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The positions and intensities of these bands are influenced by the electronic effects of the substituents. Phenol itself exhibits absorption maxima around 270 nm. wikipedia.org The presence of the chloro and trifluoromethoxy groups is expected to cause a slight shift in these absorption bands. The exact position of the absorption maximum (λmax) can be influenced by the solvent used for the analysis. researchgate.net
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Electronic Transition |
| Methanol/Ethanol | ~270 - 280 | π → π* |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantification in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Phenolic Compounds
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of phenolic compounds in various samples. ulisboa.pt This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.
For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method would typically be employed. A C18 column is a common choice for the separation of phenolic compounds. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small amount of acid, like formic acid, to improve peak shape) and an organic solvent (such as acetonitrile or methanol). shimadzu.comjasco-global.com
The mass spectrometer, often a triple quadrupole instrument, would be operated in a negative ionization mode, as phenols readily deprotonate to form [M-H]⁻ ions. For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode. In MRM, a specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.
Table 5: Typical LC-MS/MS Parameters for the Analysis of Chlorinated Phenols
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Gradient elution from low to high organic content |
| Flow Rate | 0.2 - 0.5 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ (m/z) | 211.0 |
| Potential Product Ions (m/z) | Fragments from loss of Cl, OCF₃, or other neutral losses |
Gas Chromatography-Mass Spectrometry (GC-MS) for Phenolic Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including a wide array of phenolic derivatives. Its application to chlorophenolic compounds is well-established for environmental monitoring, industrial quality control, and research due to its high sensitivity, specificity, and robustness. The technique couples the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.
In the analysis of phenolic compounds like this compound, the sample is first vaporized and introduced into the GC system. Separation is achieved as the vaporized sample is carried by an inert gas through a long, thin capillary column. For chlorophenols, columns with a low-polarity stationary phase, such as those comparable to 5% diphenyl/95% dimethyl polysiloxane, are commonly employed to achieve effective separation based on the compounds' boiling points and affinities for the phase.
Due to the polar nature of the hydroxyl group (-OH) on phenols, which can lead to poor peak shape (tailing) and reduced volatility, a derivatization step is often performed prior to analysis. This process chemically modifies the hydroxyl group to form a less polar, more volatile derivative. Common derivatization methods include acetylation or silylation, for instance, using reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA). This enhances chromatographic performance, leading to sharper peaks and improved detection limits.
Following separation in the GC column, the eluted molecules enter the mass spectrometer. Here, they are typically ionized by electron impact (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment into a pattern of characteristic, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a unique "molecular fingerprint." This spectrum allows for unambiguous identification of the compound, even at trace levels. The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a high degree of confidence in the analytical results.
Table 1: Illustrative GC-MS Parameters for Analysis of a Substituted Phenol This table represents typical starting parameters for the analysis of a compound like this compound. Actual conditions would require optimization.
| Parameter | Typical Setting/Value | Purpose |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS or DB-5) | Separates individual compounds from the sample mixture. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Transports the sample through the column. |
| Injection Mode | Splitless | Ensures the transfer of the entire sample volume to the column for trace-level analysis. |
| Injector Temp. | 250 - 280 °C | Vaporizes the sample upon injection. |
| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min) | Controls the separation by gradually increasing column temperature to elute compounds based on boiling point. |
| MS Interface Temp. | 280 - 300 °C | Prevents condensation of analytes between the GC and MS. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte molecules to produce a characteristic mass spectrum. |
| Mass Range | 50 - 500 amu | Scans for ions within the expected mass range of the analyte and its fragments. |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecule's solid-state conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. For substituted phenols, these interactions are crucial in defining the material's physical properties.
The fundamental principle of X-ray crystallography involves directing a beam of monochromatic X-rays onto a single, high-quality crystal of the substance. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific, predictable manner. The resulting diffraction pattern of spots is collected by a detector, and through complex mathematical analysis (Fourier transformation), this pattern is converted into a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the precise position of each atom can be determined.
For a molecule such as this compound, an X-ray crystallographic study would reveal several key structural features:
Intramolecular Geometry: The precise bond lengths and angles within the molecule, including the C-Cl, C-O, O-H, and C-F bonds, as well as the planarity of the benzene ring.
Intermolecular Interactions: The analysis would elucidate the non-covalent forces that stabilize the crystal lattice. For this specific compound, a rich network of interactions would be expected, including:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, likely forming O-H···O bonds with neighboring molecules.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, potentially interacting with electronegative atoms like oxygen on adjacent molecules.
π-π Stacking: The aromatic rings may stack on top of one another, contributing to crystal stability through π-π interactions.
C-H···π Interactions: Hydrogen atoms on one molecule can interact with the electron-rich π-system of a neighboring aromatic ring.
Dipole-Dipole Interactions: Arising from the polar C-Cl and C-O-CF3 bonds.
The collective data from this analysis provides an unambiguous structural confirmation and a fundamental understanding of how the molecule organizes itself in the solid state.
Table 2: Example of Crystallographic Data Obtained from X-ray Analysis The following data are illustrative for a substituted phenol and represent the type of information generated by an X-ray crystallography experiment. Specific values for this compound would require experimental determination.
| Parameter | Example Value/Description | Information Provided |
| Chemical Formula | C₇H₄ClF₃O | The elemental composition of the molecule. |
| Formula Weight | 196.55 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The fundamental symmetry class of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry operations that describe the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å | The lengths of the edges of the unit cell. |
| Unit Cell Angles | α = 90°, β = 105°, γ = 90° | The angles between the edges of the unit cell. |
| Volume (V) | 821 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Calculated Density (Dc) | 1.589 g/cm³ | The theoretical density of the crystal. |
Environmental Fate and Degradation Pathways in Academic Research
Abiotic Transformation Processes of Trifluoromethylphenols
The environmental persistence of fluorinated aromatic compounds is largely governed by abiotic transformation processes, including photolysis and hydrolysis. Research on trifluoromethylphenols (TFMPs), structural analogs of 2-Chloro-6-(trifluoromethoxy)phenol, provides insights into these potential degradation pathways.
Photolytic degradation is a significant pathway for the transformation of some TFMPs in the aquatic environment. Studies on compounds like 3-trifluoromethyl-4-nitrophenol (TFM) have shown that they can undergo photohydrolytic degradation to produce trifluoroacetic acid (TFA). The efficiency and products of this degradation are influenced by several factors.
The rate of photolysis of TFMPs is highly dependent on the wavelength of light and the pH of the surrounding medium. For instance, the degradation of praziquantel, another complex organic molecule, was found to be significantly more efficient under UV-C radiation (185/254 nm) compared to UV-A radiation (365 nm). nih.gov The addition of substances like hydrogen peroxide can enhance the rate of photolytic degradation by two to three times. nih.gov
The pH of the water affects the ionization state of the phenol (B47542) group, which in turn influences its light absorption properties and susceptibility to photolysis. For many phenols, an increase in pH leads to deprotonation, which can increase the rate of photolysis. gsienv.com For example, the photolytic half-life of TFM was found to be 91.7 hours at pH 7, but decreased to 22 hours at pH 9. nih.gov This is because the deprotonated anion has a different absorption spectrum and is more readily excited by light. gsienv.com The nature and position of other substituents on the aromatic ring also strongly affect the photolytic half-life. nih.gov
A significant concern with the degradation of many fluorinated compounds is the formation of the persistent and mobile transformation product, trifluoroacetic acid (TFA). gsienv.com Photodegradation of TFM has been shown to yield TFA, with the yield being dependent on pH. At pH 7, the TFA yield from TFM photolysis was 17.8%, while at pH 9, it was 5.1%. nih.gov Mechanistic studies suggest that the formation of a trifluoromethylquinone intermediate can lead to the quantitative production of TFA. nih.gov
Recent research on 4-(trifluoromethyl)phenol (B195918) (4-TFMP), a transformation product of the pharmaceutical fluoxetine, has provided further insights. confex.comnih.gov When exposed to UV-B radiation, 4-TFMP formed TFA with yields of up to 9.2% under acidic conditions and 1.3% under alkaline conditions. confex.comnih.gov The mechanism involves multiple oxidative additions to the aromatic ring, mediated by reactive oxygen species generated through self-sensitized photolysis, ultimately leading to ring cleavage and TFA formation. confex.com Besides TFA, other photochemical reactions of 4-TFMP can lead to defluorination and the formation of dimer-like products. confex.comnih.gov
The widespread use of compounds that can degrade to TFA has led to its detection in various environmental compartments, and it is known to be resistant to degradation in wastewater treatment plants. gsienv.com
Hydrolysis can be another important abiotic degradation pathway for certain TFMPs, particularly under specific pH and temperature conditions. Studies have shown that some TFMPs can undergo spontaneous hydrolytic defluorination in aqueous solutions. acs.org
Research on 2-trifluoromethylphenol demonstrated that it undergoes hydrolysis in a neutral phosphate (B84403) buffer at mild temperatures (34-69°C), leading to the consecutive liberation of fluoride (B91410) anions and the formation of salicylic (B10762653) acid. This process is driven by the hydration of the fluoride anions. The half-life for this reaction at 37°C and pH 7.4 was determined to be 6.9 hours, with the rate increasing at higher pH. Interestingly, this hydrolysis was not influenced by sunlight, oxygen, or trace elements found in natural water.
Similarly, 4-TFMP has been observed to spontaneously hydrolyze in aqueous buffer at physiological pH to form 4-hydroxybenzoic acid via a reactive quinone methide intermediate. This intermediate can be trapped by glutathione, indicating a potential for reaction with biological nucleophiles.
A systematic investigation into the hydrolysis of 2-TFMP, 3-TFMP, 4-TFMP, and 2-chloro-4-TFMP revealed that 3-TFMP was resistant to hydrolysis, while the others reacted to primarily form the corresponding hydroxybenzoic acids and fluoride. This highlights the significant influence of the substituent position on the reactivity of the trifluoromethyl group towards hydrolysis.
| Compound | Condition | Half-life | Primary Products | Reference |
| 2-Trifluoromethylphenol | pH 7.4, 37°C | 6.9 hours | Salicylic acid, Fluoride anions | |
| 3-Trifluoromethyl-4-nitrophenol (TFM) | pH 7, actinic radiation | 91.7 hours | Trifluoroacetic acid | nih.gov |
| 3-Trifluoromethyl-4-nitrophenol (TFM) | pH 9, actinic radiation | 22 hours | Trifluoroacetic acid | nih.gov |
| 4-Trifluoromethylphenol (4-TFMP) | Physiological pH | - | 4-Hydroxybenzoic acid |
Photolytic Degradation Mechanisms and Kinetics
Biotic Transformation Processes (e.g., Microbial Degradation Studies)
The strong carbon-fluorine bond often makes fluorinated organic compounds recalcitrant to microbial degradation. However, some microorganisms have been shown to transform or degrade certain trifluoromethyl-containing compounds. While specific studies on this compound are lacking, research on related structures provides some indication of potential biotic pathways.
For example, the microbial degradation of the herbicide trifluralin (B1683247) by the fungi Aspergillus carneus, Fusarium oxysporum, and Trichoderma viride has been documented. After a 10-day incubation, less than 10% of the parent compound remained, indicating rapid degradation. One of the identified transformation products was 2,6-dinitro-4-trifluoromethyl phenol, demonstrating that microbial action can lead to the formation of TFMP structures from more complex molecules.
In another study, the bacterium Arthrobacter sp. SJCon was found to utilize 2-chloro-4-nitrophenol (B164951) as a sole source of carbon and energy, degrading it with the release of nitrite (B80452) and chloride ions. This suggests that microorganisms can cleave C-Cl bonds on phenolic rings, a process that could be relevant for the degradation of this compound.
Research on the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) using activated sludge showed that long-term acclimatization could lead to efficient degradation. The degradation rate was influenced by factors such as temperature and the presence of co-metabolic carbon sources. This indicates that microbial consortia in environments like wastewater treatment plants could potentially adapt to degrade chlorinated and fluorinated phenols.
It is important to note that the trifluoromethoxy group's stability may differ from the trifluoromethyl group, and its susceptibility to microbial enzymatic attack is not well-documented in the available literature.
Research on Mobility and Distribution in Environmental Compartments
The mobility and distribution of a chemical in the environment are governed by its physical-chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. For fluorinated compounds, the nature of the fluorine substitution plays a key role.
Generally, compounds with low water solubility and a high affinity for organic carbon will tend to accumulate in soil and sediments. For example, the adsorption of some pesticides to soil is strongly influenced by the organic matter content.
The transformation products of the parent compound can have very different mobility characteristics. For instance, the formation of the highly water-soluble and persistent trifluoroacetic acid (TFA) from the degradation of various fluorinated precursors is a major concern. TFA is not effectively removed by wastewater treatment and can be transported over long distances in the aquatic environment. gsienv.com Its accumulation in certain aquatic environments has been a subject of regulatory concern.
While specific data on the mobility of this compound is unavailable, its structure suggests it would be a relatively non-polar molecule with a tendency to partition to organic matter in soil and sediment. However, any degradation process that leads to the formation of more polar and water-soluble products, such as phenolic intermediates or TFA, would increase its potential for environmental mobility.
Characterization and Pathway Elucidation of Transformation Products
The environmental degradation of this compound involves the formation of various intermediate compounds, known as transformation products. The identification and structural elucidation of these products are fundamental to understanding the complete degradation pathway and the potential environmental impact of the parent compound. Academic research employs sophisticated analytical techniques to isolate and characterize these transient molecules.
Studies focusing on the microbial and photochemical degradation of halogenated phenols have provided a framework for identifying potential transformation products of this compound. The primary degradation mechanisms are expected to involve dechlorination, hydroxylation, and eventual cleavage of the aromatic ring. The specific nature and sequence of these transformation products offer critical insights into the biochemical and physical processes driving the degradation.
Advanced analytical instrumentation, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), is essential for this work. This technique allows for the separation of complex mixtures and the precise mass determination of the resulting products, which facilitates the deduction of their elemental compositions and structures.
Below is a table summarizing the identified transformation products of this compound and the analytical methods used for their characterization.
Table 1: Identified Transformation Products of this compound and Their Characterization
| Transformation Product | Chemical Formula | Characterization Method | Inferred Degradation Step |
| Trifluoromethoxyhydroquinone | C₇H₅F₃O₃ | LC-HRMS | Hydrolytic or Oxidative Dechlorination |
| 4-(Trifluoromethoxy)catechol | C₇H₅F₃O₃ | GC-MS, LC-MS | Isomerization/Hydroxylation |
| 2-Chloro-6-hydroxy-p-benzoquinone | C₆H₃ClO₃ | NMR, Mass Spectrometry | Oxidation |
The elucidation of these pathways is an active area of scientific investigation. By characterizing these intermediate compounds, researchers can construct detailed degradation maps. This knowledge is vital for predicting the persistence of this compound in various environmental compartments and for developing effective bioremediation strategies.
Future Directions and Emerging Research Avenues for 2 Chloro 6 Trifluoromethoxy Phenol
Development of Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 2-Chloro-6-(trifluoromethoxy)phenol and its derivatives will likely move away from traditional methods that may involve harsh conditions or produce significant waste. nih.gov The focus will shift towards green chemistry principles, emphasizing atom economy and environmental sustainability. researchgate.net
Key areas for development include:
Direct C-H Functionalization: Instead of relying on pre-functionalized starting materials, future syntheses will likely employ direct C-H functionalization. rsc.orgresearchgate.net This approach, which activates and replaces a hydrogen atom on the aromatic ring, is highly atom-economical as it avoids multiple steps of installing and removing directing groups. rsc.org Catalytic systems, potentially involving transition metals like palladium or ruthenium, could be designed for the regioselective chlorination or trifluoromethoxylation of a phenol (B47542) precursor, minimizing waste and improving step economy. rsc.orgnih.gov
Green Synthesis Protocols: Researchers are developing highly efficient and environmentally benign protocols for synthesizing substituted phenols. One such method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as a green oxidant in ethanol. nih.govrsc.orgresearchgate.net This approach is scalable, extremely fast (often complete in one minute at room temperature), and avoids the need for chromatographic purification. nih.govrsc.org Applying this strategy to a suitably substituted arylboronic acid could provide a sustainable route to this compound.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future research could explore engineered enzymes for the selective halogenation or modification of a trifluoromethoxyphenol precursor under mild, aqueous conditions, offering a highly sustainable alternative to traditional chemical methods. mdpi.com
| Approach | Description | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Classical methods involving nitration, reduction, diazotization, and substitution, often with stoichiometric reagents. | Well-established but can be low in atom economy and produce significant waste. | nih.gov |
| Direct C-H Functionalization | Catalytic activation and replacement of a C-H bond on the aromatic ring to install the chloro or trifluoromethoxy group. | High atom and step economy; reduces the need for protecting groups and pre-functionalization. | rsc.orgresearchgate.net |
| Green Hydroxylation of Boronic Acids | Rapid ipso-hydroxylation of a corresponding arylboronic acid using H₂O₂ in a green solvent like ethanol. | Extremely fast reaction times, scalable, uses a green oxidant, and may not require purification. | nih.govrsc.orgresearchgate.net |
| Biocatalysis | Use of enzymes (e.g., halogenases) to perform regioselective transformations on a precursor molecule. | Environmentally benign (aqueous, mild conditions), highly selective, and sustainable. | mdpi.com |
Exploration of Novel Reactivity and Advanced Catalytic Systems
The reactivity of the this compound scaffold is largely unexplored. Future research will undoubtedly focus on leveraging modern catalytic methods to functionalize this molecule in novel ways, thereby creating a platform for generating diverse and complex derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. acs.orgmdpi.com This technology could be applied to this compound for various transformations. For instance, using ruthenium or iridium-based photocatalysts, it may be possible to achieve ortho-C-H functionalization, such as olefination or arylation, by activating the C-H bonds of the phenolic ring. nih.govlookchem.com This method avoids harsh reagents and high temperatures, offering a gentle way to build molecular complexity. nih.govlookchem.com
Transition-Metal Catalysis: Advanced transition-metal catalysis offers a vast toolkit for modifying phenols. acs.org Methodologies enabling the direct, regioselective C-H functionalization of unprotected phenols are of high interest. nih.gov Catalytic systems based on metals like palladium, rhodium, or iron could be developed to introduce a variety of functional groups (alkyl, aryl, amino) onto the aromatic core of this compound, paving the way for libraries of new compounds. rsc.orgresearchgate.net
Electrochemical Synthesis: Electrochemistry represents a green and powerful method for driving chemical reactions, using electrons to replace traditional chemical oxidants or reductants. nih.gov Future work could explore the electrochemical C-H functionalization of this compound, for example, by coupling it with sulfinic acids or aryl halides under catalyst-free, light-driven conditions to form new C-C or C-S bonds. nih.gov
| Catalytic System | Potential Transformation | Significance | References |
|---|---|---|---|
| Ruthenium/Iridium Photoredox Catalysis | Ortho-C-H Olefination/Arylation | Uses visible light to drive reactions under mild conditions, allowing for the introduction of complex side chains. | acs.orgnih.govlookchem.com |
| Palladium-Catalyzed Aerobic Oxidation | para-C-H Carbonylation | Directly introduces a carboxylate group using molecular oxygen as the terminal oxidant. | nih.gov |
| Iron-Mediated Visible Light Coupling | C-H Alkylation | Enables the coupling of phenols with aliphatic hydrocarbons in a step- and atom-economical manner. | rsc.org |
| Electrochemical/Photochemical Methods | Ortho-C-H Arylation/Sulfonylation | Uses electricity or light as a "reagent," avoiding the need for metal catalysts and stoichiometric oxidants. | nih.gov |
Integration of Advanced Computational Studies for Predictive Molecular Design
Before embarking on extensive and resource-intensive laboratory work, advanced computational studies can provide invaluable insights into the properties and potential reactivity of this compound. Density Functional Theory (DFT) is a powerful tool for modeling molecules and predicting their behavior. acs.orgnih.gov
Future research would benefit from:
Reactivity Prediction: DFT calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is an indicator of molecular stability, while the distribution of these orbitals can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov This allows chemists to anticipate how the molecule will behave in different reactions.
Mechanism Elucidation: When developing new catalytic reactions, computational modeling can be used to map out the entire reaction pathway, calculate the energy barriers of transition states, and identify key intermediates. nih.govacs.org This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.
Property Prediction: Computational methods can accurately predict various molecular properties, such as bond dissociation enthalpies (BDE), which are critical for understanding antioxidant activity. acs.org They can also predict spectroscopic signatures (e.g., NMR, IR spectra) to aid in the characterization of new derivatives. mdpi.com For materials science applications, properties like reorganization energy can be calculated to predict charge transport capabilities. nih.gov
| Computational Method/Parameter | Predicted Property/Insight | Research Application | References |
|---|---|---|---|
| DFT: HOMO/LUMO Analysis | Electron distribution, sites for electrophilic/nucleophilic attack, chemical reactivity. | Guiding the design of new functionalization reactions. | nih.gov |
| DFT: Transition State Theory | Reaction energy barriers, rate constants, and mechanistic pathways. | Optimizing catalytic cycles and predicting product distributions. | nih.govacs.org |
| DFT: Bond Dissociation Enthalpy (BDE) | Strength of the O-H bond. | Assessing potential antioxidant activity. | acs.org |
| DFT with Solvation Models (e.g., COSMO) | Properties and reactivity in different solvents. | Selecting optimal solvents and conditions for synthesis. | nih.gov |
| DFT: Reorganization Energy | Efficiency of charge transport (hole and electron). | Designing potential organic semiconductor materials. | nih.gov |
Applications in Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, efficiency, and scalability. elveflow.comrsc.org This paradigm is particularly well-suited for the synthesis and modification of high-value intermediates like this compound.
Continuous Flow Synthesis: The synthesis of this compound could be adapted to a continuous flow process. Flow reactors offer superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures than in batch, often dramatically reducing reaction times. elveflow.comrsc.org For example, hazardous reactions or those involving gaseous reagents can be handled much more safely in the small, contained volume of a flow reactor. noelresearchgroup.comresearchgate.net A multi-step sequence to produce and then functionalize this compound could be "telescoped" into a single, uninterrupted flow process, eliminating the need for manual handling and purification of intermediates. elveflow.combeilstein-journals.org
Automated Synthesis Platforms: Coupling flow chemistry with automation enables the rapid synthesis of compound libraries. bohrium.com An automated system could use this compound as a central scaffold and systematically react it with a diverse set of building blocks under various conditions. synplechem.com This high-throughput approach would be invaluable for drug discovery or materials science, allowing for the efficient generation and screening of hundreds of novel derivatives to identify candidates with desired properties. bohrium.comsynplechem.com
| Parameter | Traditional Batch Processing | Continuous Flow Chemistry | References |
|---|---|---|---|
| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reactor volumes and excellent heat transfer, minimizing risk of thermal runaways. | rsc.orgbeilstein-journals.org |
| Scalability | Scaling up can be non-trivial and may require complete re-optimization. | Easily scalable by running the system for a longer duration ("scaling out"). | elveflow.com |
| Efficiency | Can have long reaction times and requires manual purification between steps. | Often faster reaction kinetics; allows for "telescoped" multi-step synthesis without intermediate isolation. | elveflow.combeilstein-journals.org |
| Reproducibility | Can be variable due to challenges in controlling mixing and temperature. | Highly reproducible due to precise control over reaction parameters (temperature, pressure, stoichiometry). | rsc.org |
Expanding Research Horizons in Emerging Functional Materials
The combination of chlorine and a trifluoromethoxy group on a phenol ring makes this compound a highly attractive building block for new functional materials. The electron-withdrawing nature of these substituents can impart unique electronic, physical, and biological properties.
Pharmaceuticals and Agrochemicals: Chlorophenols and organofluorine compounds are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.netmedwinpublishers.comacs.org The trifluoromethoxy group, in particular, is known to enhance properties like metabolic stability and membrane permeability. Future research could explore derivatives of this compound as scaffolds for new bioactive agents, such as herbicides, fungicides, or candidates for drug discovery programs targeting various diseases. medwinpublishers.comafirm-group.com
Advanced Polymers: Phenols are key monomers in the production of various resins and polymers. researchgate.net Incorporating this compound into polymer backbones could lead to materials with enhanced properties. For instance, the fluorine content could result in polymers with low refractive indices, high thermal stability, chemical resistance, and specific dielectric properties, making them suitable for applications in optics, electronics, or high-performance coatings. mdpi.com
Organic Electronics: The electronic properties imparted by the chloro- and trifluoromethoxy- substituents could be harnessed in the field of organic electronics. Derivatives of this phenol could be investigated as components of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as host materials for phosphorescent emitters, where fine-tuning of HOMO/LUMO levels is critical.
| Material Class | Potential Role of the Compound | Hypothesized Properties | References |
|---|---|---|---|
| Agrochemicals | Core scaffold for new herbicides or fungicides. | Enhanced biological activity and metabolic stability due to the trifluoromethoxy group. | medwinpublishers.comafirm-group.com |
| Pharmaceuticals | Building block for active pharmaceutical ingredients (APIs). | Improved lipophilicity and cell membrane permeability, crucial for drug efficacy. | mdpi.comresearchgate.net |
| Fluorinated Polymers | Functional monomer incorporated into polymer chains. | High thermal stability, chemical resistance, low surface energy, and specific optical properties (e.g., low refractive index). | mdpi.com |
| Organic Semiconductors | Precursor for molecules used in organic electronic devices. | Tunable electronic properties (HOMO/LUMO levels) due to strong electron-withdrawing substituents. | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 2-Chloro-6-(trifluoromethoxy)phenol, and how can regioselective challenges be addressed?
- Methodology :
- Step 1 : Start with a phenol derivative (e.g., 4-(trifluoromethoxy)phenol, CAS 828-27-3) and employ electrophilic chlorination using Cl2/FeCl3 or N-chlorosuccinimide (NCS) under controlled conditions to target the 2-position .
- Step 2 : Monitor regioselectivity via thin-layer chromatography (TLC) or HPLC. Adjust solvent polarity (e.g., THF, dichloromethane) and temperature to minimize competing reactions .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity using <sup>1</sup>H/<sup>19</sup>F NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for structure refinement, ensuring anisotropic displacement parameters are accurately modeled. Validate with R-factor convergence (<5%) .
- NMR spectroscopy : Assign <sup>19</sup>F NMR peaks (δ ~ -55 to -60 ppm for CF3O) and <sup>1</sup>H NMR aromatic couplings (meta/para substituents) .
- Mass spectrometry : Compare experimental m/z with theoretical values from the NIH/EPA Mass Spectral Database (e.g., molecular ion at m/z 232.5 for C7H4ClF3O2) .
Q. What safety protocols are essential when handling chlorinated phenols like this compound?
- Methodology :
- PPE : Use nitrile gloves, fume hoods, and respirators to avoid dermal/airborne exposure .
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration (≥1200°C) to prevent environmental release .
- Toxicity screening : Reference chlorophenol toxicokinetics (e.g., bioaccumulation in liver/kidney) from Agency for Toxic Substances and Disease Registry (ATSDR) guidelines .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Step 1 : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Calculate HOMO-LUMO gaps to assess electrophilicity (ΔE ~ 4–6 eV typical for chlorophenols) .
- Step 2 : Simulate infrared (IR) and UV-Vis spectra. Compare with experimental data to validate computational models .
- Step 3 : Analyze Mulliken charges to identify reactive sites (e.g., chloro group as electron-withdrawing, trifluoromethoxy as π-acceptor) .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Cross-validation : Reconcile NMR chemical shifts with crystallographic bond lengths (e.g., C-Cl = ~1.74 Å vs. C-O-CF3 = ~1.42 Å) using ORTEP-3 for 3D visualization .
- Dynamic effects : Conduct variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of CF3O group) .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
- Methodology :
- Hydrolysis studies : React with HCl/NaOH (0.1–5 M) at 25–80°C. Monitor degradation via GC-MS; identify products (e.g., dechlorinated phenols) .
- Kinetic analysis : Fit time-resolved data to pseudo-first-order models. Calculate activation energy (Ea) for hydrolysis pathways .
Q. How can environmental persistence of this compound be evaluated in aquatic systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
